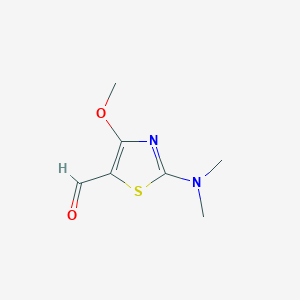

2-(Dimethylamino)-4-methoxy-1,3-thiazole-5-carbaldehyde

Overview

Description

The compound is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered C3NS ring. The structure suggests that it might have interesting chemical properties due to the presence of the thiazole ring, a methoxy group (-OCH3), and a dimethylamino group (-N(CH3)2) .

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the electron-donating methoxy and dimethylamino groups, as well as the electron-withdrawing thiazole ring .Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions. The presence of the dimethylamino and methoxy groups could potentially influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar dimethylamino and methoxy groups, along with the heterocyclic thiazole ring, could impact properties such as solubility, melting point, and reactivity .Scientific Research Applications

- Polymer Nanocarriers : Researchers have modified amphiphilic block copolymers with poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) side chains. These cationic copolymers self-assemble into nanosized micelles that can encapsulate drugs like quercetin. These drug-loaded nanoparticles can further form micelleplexes with DNA, potentially enabling simultaneous drug and gene delivery .

- Gene Delivery : PDMAEMA and its copolymers can form electrostatic complexes with anionic biomacromolecules such as DNA and RNA. These properties make them suitable for gene delivery systems .

- Carboxylated Peptides and Proteins : Sodium (2-(dimethylamino)ethyl)carbamodithioate is used in bioconjugation reactions, particularly with carboxylated peptides and small proteins. These reactions are crucial for preparing biologically active compounds and studying their interactions.

- Chitosan Copolymers : pH and temperature dual-responsive chitosan copolymers (such as CS-g-PDMAEMA) have been synthesized. These polymers can be used for drug delivery and other applications due to their responsiveness to environmental changes .

- Researchers have synthesized crosslinked PDMAEMA nanogels loaded with pilocarpine hydrochloride for ocular drug delivery. PDMAEMA interacts with the mucosal gel layer of mucosal membranes, making it a promising candidate for targeted ocular therapies .

- PDMAEMA-based nanogels have been explored for anticancer therapy. For instance, thermosensitive and crosslinked PDMAEMA nanogels were used as a drug delivery system for doxorubicin .

- Initial in vitro evaluations of novel polymer nanocarriers, including PDMAEMA-based micelles, have been performed. These studies assess the metabolic activity and potential application of these nanocarriers as drug delivery systems .

Drug Delivery Systems

Bioconjugation Reactions

Stimuli-Responsive Polymers

Ocular Drug Delivery

Anticancer Applications

Metabolic Activity Studies

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(dimethylamino)-4-methoxy-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-9(2)7-8-6(11-3)5(4-10)12-7/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWSWWYUZQFTTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=C(S1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)-4-methoxy-1,3-thiazole-5-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2,2-Difluoroethoxy)phenyl]methanamine](/img/structure/B3162319.png)

![7-Methoxy-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3162406.png)

![3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3162416.png)